molecular formula C17H17N3O3S B2837814 2,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851977-87-2

2,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2837814
CAS RN: 851977-87-2
M. Wt: 343.4
InChI Key: BUCFXPGVALFHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds, and they are known to exhibit various biological activities . They are common structural units in pharmacological drugs and medicinal chemistry .


Chemical Reactions Analysis

Benzothiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, benzothiazoles are generally stable and have a high melting point .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, such as the compound , have been synthesized and tested for their anticancer activity towards human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian). Some of these compounds demonstrated moderate to high activity .

Antiviral Activity

Indole derivatives, which share structural similarities with benzothiazole derivatives, have been reported to possess antiviral activity. This suggests a potential application of the compound in antiviral drug research .

Anti-inflammatory Activity

Compounds containing the tetrahydroquinoline (THQ) moiety, which is structurally similar to benzothiazole, have been used as NF-κB inhibitors, potentially useful in anti-inflammatory drug research .

Immunological Modulator

THQ-based compounds have also been used as retinoid nuclear modulators, which are important agents for the treatment of metabolic and immunological diseases .

Neuroprotective Activity

Lipopolysaccharide (LPS)-induced inflammatory mediators, which are structurally similar to benzothiazole, might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Antimicrobial Activity

Benzothiazole derivatives have been recognized for their antimicrobial activity, suggesting a potential application of the compound in antimicrobial drug research .

Antioxidant Activity

Benzothiazole derivatives have also been recognized for their antioxidant activity, suggesting a potential application of the compound in antioxidant drug research .

Overcharge Protection in Lithium-ion Batteries

The compound “2,4-dimethoxy-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide” might have potential applications in the field of energy storage. For instance, certain additives with similar structures have been used for overcharge protection in lithium-ion batteries .

Future Directions

Benzothiazoles are a focus of research due to their wide range of biological activities . Future research on “2,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” could involve exploring its potential biological activities and developing methods for its synthesis.

properties

IUPAC Name

2,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-5-4-6-14-15(10)18-17(24-14)20-19-16(21)12-8-7-11(22-2)9-13(12)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCFXPGVALFHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide

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